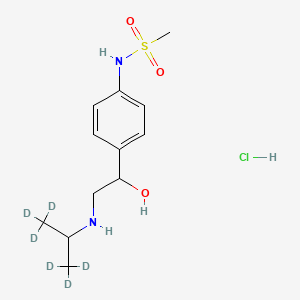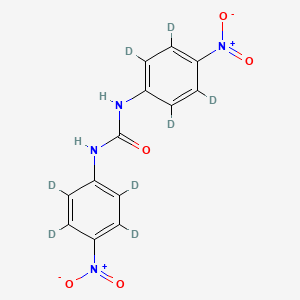![molecular formula C18H20FNO2 B565570 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer CAS No. 1285866-07-0](/img/no-structure.png)
6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)” is a labelled analogue of 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol, which is an impurity of Nebivolol . It has a molecular formula of C18H18D2FNO2 and a molecular weight of 303.37 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol . The compound is soluble in Chloroform, Dichloromethane, Dimethylformamide, and Methanol .Physical And Chemical Properties Analysis
This compound appears as a white solid and is soluble in Chloroform, Dichloromethane, Dimethylformamide, and Methanol . It should be stored at 2-8°C .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 (mixture of diastereomers) involves the condensation of a benzylamine derivative with a fluorinated benzopyranone followed by reduction and diastereomeric separation.", "Starting Materials": [ "3,4-dihydro-2H-1-benzopyran-2-methanone", "benzylamine", "hydrogen fluoride", "sodium borohydride", "deuterium oxide" ], "Reaction": [ "Condensation of 3,4-dihydro-2H-1-benzopyran-2-methanone with benzylamine in the presence of hydrogen fluoride to form α-[(benzyl)amino]methyl-3,4-dihydro-2H-1-benzopyran-2-methanone", "Fluorination of α-[(benzyl)amino]methyl-3,4-dihydro-2H-1-benzopyran-2-methanone using hydrogen fluoride to form 6-Fluoro-α-[(benzyl)amino]methyl-3,4-dihydro-2H-1-benzopyran-2-methanone", "Reduction of 6-Fluoro-α-[(benzyl)amino]methyl-3,4-dihydro-2H-1-benzopyran-2-methanone using sodium borohydride in deuterium oxide to form 6-Fluoro-α-[(benzyl)amino]methyl-3,4-dihydro-2H-1-benzopyran-2-methanol-d2", "Diastereomeric separation of the resulting mixture of diastereomers to obtain the desired compound, 6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2" ] } | |
CAS RN |
1285866-07-0 |
Molecular Formula |
C18H20FNO2 |
Molecular Weight |
303.374 |
IUPAC Name |
2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
InChI |
InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2 |
InChI Key |
UWHPUMRASBVSQY-XUWBISKJSA-N |
SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O |
synonyms |
6-Fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)











